Physicochemical Properties Differentiate 4‑(Cyclopropylcarbonyl)piperazin‑2‑one from Olaparib as a Fragment‑Sized Precursor (MW 168.19 vs. 434.47)
As a standalone molecular entity, 4‑(cyclopropylcarbonyl)piperazin‑2‑one complies with the Rule‑of‑Three for fragment‑based screening (MW < 300, LogP < 3, H‑donors ≤ 3, H‑acceptors ≤ 3) [REFS‑1]. In contrast, the final drug substance olaparib (containing the 4‑cyclopropanecarbonylpiperazine moiety) has MW 434.47 and LogP ≈ 1.9, making it unsuitable as a fragment starting point [REFS‑2][REFS‑3]. Early procurement of the fragment enables systematic exploration of the phthalazinone attachment vector without carrying the full olaparib scaffold.
| Evidence Dimension | Molecular weight, lipophilicity, hydrogen‑bond profile |
|---|---|
| Target Compound Data | MW 168.19; LogP ‑0.6452; TPSA 49.41 Ų; H‑donors 1; H‑acceptors 2; Rotatable bonds 1 |
| Comparator Or Baseline | Olaparib (CAS 763113‑22‑0): MW 434.47; LogP ≈ 1.9; TPSA ≈ 86 Ų; H‑donors 2; H‑acceptors 5; Rotatable bonds 5 |
| Quantified Difference | MW reduction ≈ 61 %; LogP decrease ≈ 2.5 log units; TPSA decrease ≈ 43 %; 80 % fewer rotatable bonds |
| Conditions | Calculated values (ChemScene datasheet for target; DrugBank/ChEMBL for olaparib) |
Why This Matters
The striking physicochemical divergence validates procurement of the fragment independently; attempting to derive SAR from olaparib analogues without the isolated fragment would confound contributions of the piperazine‑carbonyl region versus the phthalazinone warhead.
- [1] DrugBank. Olaparib (DB09074). Molecular weight 434.47; LogP 1.9; H‑donors 2; H‑acceptors 5. View Source
- [2] Menear KA, et al. J Med Chem. 2008;51(20):6581‑6591. Olaparib structure and physicochemical context. View Source
